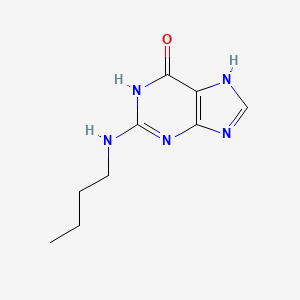![molecular formula C8H11N3O B6602693 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol CAS No. 21139-91-3](/img/structure/B6602693.png)
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol, also known as 2-methyl-pyrido[2,3-d]pyrimidin-4-ol or 2-methyl-pyridin-4-ol, is an organic compound belonging to the pyridine family. It is a colorless, crystalline solid with a molecular formula of C7H8N2O and a molecular weight of 140.15 g/mol. 2-Methyl-pyrido[2,3-d]pyrimidin-4-ol has a wide range of applications in both the pharmaceutical and chemical industries.
Mécanisme D'action
2-Methyl-pyrido[2,3-d]pyrimidin-4-ol is a versatile organic compound that can be used as a starting material in the synthesis of a variety of compounds. It can undergo a variety of reactions, such as nucleophilic addition, nucleophilic substitution, and elimination reactions. In addition, it can also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
2-Methyl-pyrido[2,3-d]pyrimidin-4-ol is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of drugs, such as quinolones and carbapenems, which have been shown to have various biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-pyrido[2,3-d]pyrimidin-4-ol has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using this compound is its low cost and availability. Additionally, it is relatively easy to work with and can be used in a variety of reactions. However, it has a low boiling point and can be easily degraded by heat. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olido[2,3-d]pyrimidin-4-ol. One potential direction is the development of new synthetic methods for the synthesis of other compounds from this compound. Additionally, research could be conducted on the use of this compound as a catalyst in certain reactions. Furthermore, research could be conducted on the use of this compound in drug synthesis and the development of new drugs. Finally, research could be conducted on the use of this compound in the synthesis of other compounds, such as heterocyclic compounds and other organic compounds.
Méthodes De Synthèse
2-Methyl-pyrido[2,3-d]pyrimidin-4-ol can be synthesized via a number of methods. One of the most common methods is the reaction of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olidine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. This reaction yields 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olido[2,3-d]pyrimidin-4-ol in a yield of approximately 90%. Another method involves the reaction of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olidine with ethyl bromoacetate in the presence of a palladium catalyst. This reaction yields 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olido[2,3-d]pyrimidin-4-ol in a yield of approximately 80%.
Applications De Recherche Scientifique
2-Methyl-pyrido[2,3-d]pyrimidin-4-ol has many applications in scientific research. It is used in organic synthesis as a starting material for the synthesis of other compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridazines, pyrrolidines, and pyrrolizidines. In addition, 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olido[2,3-d]pyrimidin-4-ol has been used in the synthesis of drugs such as quinolones and carbapenems.
Propriétés
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H2,1H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMOIXDDXDQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCN2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5h,6h,7h,8h-pyrido[2,3-d]pyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)
![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)






![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)

![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)